molecular formula C26H26N4O6 B5536402 2-(1,3-dioxoisoindol-2-yl)-N'-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide

2-(1,3-dioxoisoindol-2-yl)-N'-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide

Cat. No.: B5536402
M. Wt: 490.5 g/mol
InChI Key: WXQTUEBAPQEXOS-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N’-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide is an organic compound characterized by the presence of two 1,3-dioxoisoindoline groups

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)-N’-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N’-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide typically involves organic synthesis techniques. One common method involves the cyclization reaction of isoindoline-2-one with methylbutanoate derivatives . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes, utilizing advanced equipment and techniques to ensure high yield and purity. The process generally includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)-N’-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N’-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,3-dioxoisoindol-2-yl)-N’-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in specialized applications, such as targeted drug design or advanced material synthesis.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N'-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O6/c1-13(2)19(29-23(33)15-9-5-6-10-16(15)24(29)34)21(31)27-28-22(32)20(14(3)4)30-25(35)17-11-7-8-12-18(17)26(30)36/h5-14,19-20H,1-4H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQTUEBAPQEXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NNC(=O)C(C(C)C)N1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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